molecular formula C18H32N2O4 B11793055 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate

Cat. No.: B11793055
M. Wt: 340.5 g/mol
InChI Key: XAKWBVJAVQYZHT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method might include the alkylation of piperidine with tert-butyl 4-bromobutyrate, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The final step could involve the esterification of the carboxylate group with ethyl oxalyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit moderate antibacterial and antifungal properties. For instance, derivatives of this compound have been evaluated for their efficacy against various microorganisms, showing potential as therapeutic agents in treating infections.

Anticancer Activity
Several studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. In vitro assays reveal that this compound exhibits significant cytotoxicity against specific cancer types, such as hypopharyngeal tumors. The compound's structural similarities to known anticancer agents suggest it may act on similar pathways involved in tumor growth and survival.

Immunomodulatory Effects
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate has shown promise in modulating immune responses. Research indicates that it can enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion by cancer cells.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at nanomolar concentrations. This aligns with findings from other piperidine derivatives known for their anticancer properties.

Case Study 2: Immunotherapy Potential

In another study focusing on immunomodulation, researchers evaluated the ability of this compound to restore immune function in mouse models. The results demonstrated significant enhancement of splenocyte activity against tumor cells when treated with the compound, indicating its potential role as an immunotherapeutic agent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and N-substituted piperidines.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-substituted pyrrolidines.

Uniqueness

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique piperidine structure, which includes both a pyrrolidine moiety and an ethoxy-oxoethyl group. Its molecular formula is C14H25NO4C_{14}H_{25}NO_4, and it has garnered interest in medicinal chemistry due to its diverse biological applications.

The compound's structural characteristics contribute to its biological activity. The tert-butyl group enhances lipophilicity, while the piperidine and pyrrolidine rings provide sites for interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
CAS Number135716-09-5

Biological Activity

Research indicates that derivatives of this compound exhibit moderate antibacterial and antifungal properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for their efficacy against various microorganisms. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar piperidine structures demonstrated significant inhibition zones, suggesting their potential as therapeutic agents against bacterial infections.

Interaction Studies

Preliminary studies suggest that the compound interacts with biological systems through hydrogen bonding and hydrophobic interactions with target proteins. These interactions are critical in determining the compound's efficacy in various biological assays.

Mechanism of Action
The interaction of this compound with target proteins may involve:

  • Hydrogen Bonding : Facilitating binding to active sites.
  • Hydrophobic Interactions : Enhancing the stability of the ligand-receptor complex.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their biological activities:

Compound NameStructureBiological ActivityUnique Features
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateStructureModerate antibacterialContains a hydrazine group
Tert-butyl 1-(2-hydroxyethyl)piperidine-4-carboxylateStructureAntifungal activityHydroxyethyl substituent
Tert-butyl 4-(azetidin-3-YL)piperazine-1-carboxylateStructureAntimicrobialAzetidine ring structure

Properties

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C18H32N2O4/c1-5-23-15(21)14-18(20-10-6-7-11-20)8-12-19(13-9-18)16(22)24-17(2,3)4/h5-14H2,1-4H3

InChI Key

XAKWBVJAVQYZHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCC2

Origin of Product

United States

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